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Introduction
BMS-817378, also known as BMS-777607, is a potent, ATP-competitive small molecule

inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as the c-Met

and Ron kinases. Its high potency and selectivity make it a valuable pharmacological tool for

elucidating the diverse biological roles of TAM kinases in normal physiology and disease,

including cancer, immunology, and neuroscience. This technical guide provides a

comprehensive overview of BMS-817378, including its biochemical activity, experimental

protocols, and data presentation to facilitate its use in preclinical research.

Biochemical Profile and In Vitro Activity of BMS-
817378
BMS-817378 exhibits low nanomolar potency against its primary targets in cell-free kinase

assays. The compound's inhibitory activity has been characterized across various platforms,

providing a clear understanding of its target engagement.

Table 1: In Vitro Inhibitory Activity of BMS-817378 (Cell-
Free Assays)
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Target Kinase IC50 (nM) Reference(s)

Axl 1.1 [1][2]

c-Met 3.9 [1][2]

Mer
Not explicitly quantified in the

provided search results

Ron 1.8 [1][2]

Tyro3 4.3 [1][2]

Note: The IC50 for Mer is not explicitly stated in the provided search results, but BMS-817378
is characterized as a pan-TAM inhibitor.

Table 2: Cellular Activity of BMS-817378
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Cell Line Assay IC50 (nM) Effect Reference(s)

GTL-16

c-Met

Autophosphoryla

tion

20

Potent blockade

of c-Met

autophosphorylat

ion

[1]

PC-3, DU145

HGF-triggered c-

Met

Autophosphoryla

tion

< 1

Inhibition of

hepatocyte

growth factor-

induced c-Met

autophosphorylat

ion

[1]

KHT

c-Met

Autophosphoryla

tion

10

Elimination of

basal levels of

autophosphorylat

ed c-Met

[1]

PC-3, DU145
HGF-induced

Cell Scattering

Inhibition at 0.5

µM

Almost complete

inhibition
[1]

PC-3, DU145

Stimulated Cell

Migration and

Invasion

< 100
Dose-dependent

inhibition
[1]

U118MG, SF126
Cell Viability

(MTT Assay)

~12.5 µM

(concentration

used)

Significantly

reduced cell

numbers after 24

hours

[3]

U118MG, SF126
Apoptosis

(CPP32 activity)

~12.5 µM

(concentration

used)

Significant

increase in

apoptosis after

24 hours

[3]

Ba/F3-TAM

chimeric cells
Cell Survival Low to mid nM

Inhibition of

Tyro3, Axl, and

Mer-dependent

survival

[4]
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Selectivity Profile: BMS-817378 is a highly selective inhibitor. It is reported to be over 40-fold

more selective for its primary targets versus Lck, VEGFR-2, and TrkA/B, and demonstrates

more than 500-fold greater selectivity against a broader panel of other receptor and non-

receptor kinases.[1][2]

Signaling Pathways and Experimental Workflows
TAM Kinase Signaling Pathway
The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S,

which bridge the TAM receptors to phosphatidylserine on the surface of apoptotic cells, leading

to their phagocytic clearance. Downstream signaling from TAM kinases activates multiple

pathways that regulate cell survival, proliferation, migration, and immune modulation.
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Click to download full resolution via product page

Caption: TAM Kinase Signaling Pathway and Point of Inhibition by BMS-817378.

Experimental Workflow: Western Blot for TAM Kinase
Phosphorylation
A common application of BMS-817378 is to assess its ability to inhibit the autophosphorylation

of TAM kinases in a cellular context.

Caption: Workflow for Western Blot Analysis of TAM Kinase Phosphorylation.

Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of BMS-817378
against a purified TAM kinase.

Materials:

Recombinant TAM kinase (e.g., GST-tagged Axl)

Kinase buffer (e.g., 20 mM Tris-Cl, pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

Substrate (e.g., poly(Glu/Tyr))

[γ-33P]ATP

ATP

BMS-817378 stock solution in DMSO

10% Trichloroacetic acid (TCA)

GF/C unifilter plates

Scintillation counter
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Procedure:

Prepare serial dilutions of BMS-817378 in DMSO.

In a 96-well plate, combine the recombinant TAM kinase, substrate, and diluted BMS-817378
in kinase buffer.

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final

ATP concentration should be at or near the Km for the specific kinase.

Incubate the reaction at 30°C for 1 hour.[5]

Stop the reaction by adding cold TCA to a final concentration of 8%.[5]

Precipitate the proteins and collect them onto GF/C unifilter plates using a cell harvester.

Wash the plates to remove unincorporated [γ-33P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each BMS-817378 concentration and determine the IC50

value.

Cellular Phosphorylation Assay (Western Blot)
This protocol details the steps to measure the effect of BMS-817378 on TAM kinase

phosphorylation in cultured cells.

Materials:

Cell line expressing the target TAM kinase(s) (e.g., U118MG or SF126 for Axl)[3]

Complete growth medium and serum-free medium

BMS-817378

Ligand for stimulation (e.g., Gas6), if necessary

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-TAM (e.g., anti-p-Axl), anti-total-TAM (e.g., anti-Axl), and a

loading control (e.g., anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Procedure:

Plate cells and allow them to adhere overnight.

If studying ligand-induced phosphorylation, serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of BMS-817378 (e.g., 0-10 µM) or vehicle

(DMSO) for 1-2 hours.

If applicable, stimulate the cells with the appropriate ligand for a predetermined time (e.g.,

15-30 minutes).

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Clear the lysates by centrifugation and determine the protein concentration.

Denature the protein samples by boiling in SDS-PAGE sample buffer.

Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-TAM primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detect the signal using an ECL reagent and an imaging system.
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Strip the membrane and re-probe with the anti-total-TAM antibody and the loading control

antibody to ensure equal protein loading.

Cell Migration and Invasion Assays
A. Scratch (Wound Healing) Assay for Migration:

Grow a confluent monolayer of cells in a 6- or 12-well plate.

Create a "scratch" in the monolayer with a sterile pipette tip.[6]

Wash with PBS to remove detached cells.

Add fresh medium containing different concentrations of BMS-817378 or vehicle.

Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

Quantify the migration by measuring the closure of the scratch area.

B. Transwell Invasion Assay:

Use transwell inserts with an 8 µm pore membrane coated with Matrigel.[6]

Rehydrate the Matrigel with serum-free medium.

In the top chamber, add cells suspended in serum-free medium containing BMS-817378 or

vehicle.

In the bottom chamber, add complete medium (containing 10% FBS) as a chemoattractant.

[6]

Incubate for 24-48 hours.

Remove the non-invading cells from the top of the membrane with a cotton swab.

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

Count the number of invaded cells in several microscopic fields.
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In Vivo Efficacy Studies in Mouse Xenograft Models
Materials:

Immunocompromised mice (e.g., athymic nude or SCID)

Tumor cells for implantation (e.g., GTL-16, SF126, or U118MG)[3][5]

BMS-817378

Vehicle for oral gavage (e.g., DMSO and PEG300)[3]

Calipers for tumor measurement

Procedure:

Implant tumor cells subcutaneously or orthotopically into the mice.

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Prepare the BMS-817378 formulation for oral administration. A typical dose range is 6.25-50

mg/kg, administered once daily by oral gavage.[5]

Treat the mice for a specified period (e.g., 21 days).

Measure the tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blot, immunohistochemistry).

Pharmacokinetic Data
While a comprehensive pharmacokinetic profile for BMS-817378 is not publicly available in a

consolidated table, in vivo studies in mice have demonstrated its oral bioavailability and
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efficacy when administered by gavage, suggesting adequate exposure to achieve a therapeutic

effect.[5][6]

Studying Individual TAM Kinase Function
Given that BMS-817378 is a pan-TAM inhibitor, dissecting the role of individual TAM kinases

requires specific experimental systems.

Strategies:

Cell Line Selection: Utilize cell lines that predominantly express a single TAM kinase. A

thorough literature search and/or expression analysis (e.g., qPCR, Western blot) of a panel

of cell lines is recommended to identify suitable models.

Genetic Knockdown/Knockout: In a cell line that expresses multiple TAM kinases, use

siRNA, shRNA, or CRISPR/Cas9 to selectively deplete one or two of the TAMs. The effect of

BMS-817378 can then be assessed in the context of the remaining TAM kinase(s).

Chimeric Receptors: Engineer cell lines to express chimeric receptors containing the

extracellular domain of a growth factor receptor (e.g., EGFR) and the intracellular domain of

an individual TAM kinase.[4][7] This allows for the specific activation of a single TAM kinase

signaling pathway by the corresponding growth factor.

Conclusion
BMS-817378 is a potent and selective tool compound for the investigation of TAM kinase

biology. By employing the data and protocols outlined in this guide, researchers can effectively

probe the functions of Tyro3, Axl, and Mer in various physiological and pathological contexts.

As with any pharmacological inhibitor, careful experimental design, including the use of

appropriate controls and orthogonal approaches, is essential for robust and reliable

conclusions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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